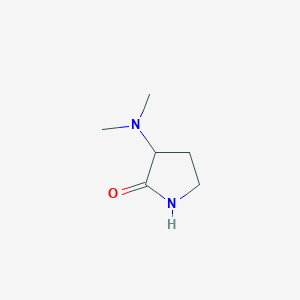

3-(Dimethylamino)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6(5)9/h5H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLRYOSSZLRSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95797-36-7 | |

| Record name | 3-(dimethylamino)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Emerging Research Trajectories for Pyrrolidinone Derivatives

Pyrrolidinone derivatives are a cornerstone in drug discovery and development, demonstrating a broad spectrum of pharmacological activities. benthamdirect.comresearchgate.netresearchgate.net Their structural framework is a key component in numerous natural and synthetic compounds with therapeutic potential. frontiersin.orgwikipedia.org

The significance of the pyrrolidinone nucleus lies in its ability to serve as a versatile scaffold for designing potent bioactive agents. benthamdirect.comresearchgate.net Researchers have successfully synthesized a multitude of pyrrolidinone analogues that exhibit diverse biological effects, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. benthamdirect.comresearchgate.netresearchgate.net This wide range of activities has established the pyrrolidinone ring as a privileged structure in medicinal chemistry.

Emerging research is continually uncovering new applications for these derivatives. Current investigations are focused on several promising areas:

Anticancer and Antidiabetic Agents: The unique physicochemical properties of the pyrrolidinone moiety, such as its hydrophilicity, basicity, and structural rigidity, make it an ideal candidate for developing novel treatments for diseases like cancer and diabetes. bohrium.comtandfonline.com Structural modifications, particularly at the N1, 3rd, and 5th positions of the pyrrolidine (B122466) ring, offer significant opportunities to optimize biological activity and enhance target-specific interactions. bohrium.comtandfonline.com

Enzyme Inhibition: Pyrrolidinone derivatives are being explored for their ability to inhibit various enzymes, which could lead to the development of new drugs for a range of diseases. ontosight.ai For instance, certain polyhydroxylated pyrrolidine derivatives have shown potential as inhibitors of glycosidase and aldose reductase, enzymes implicated in diabetes. frontiersin.org

Photoredox Catalysis: Recent advancements have demonstrated the use of visible light and photoredox catalysts, such as Rose Bengal, for the efficient and environmentally friendly synthesis of pyrrolidinone derivatives. rsc.org This approach offers a green alternative to traditional synthetic methods. rsc.org

Broad-Spectrum Antimicrobials: In light of growing antibiotic resistance, there is an urgent need for new antimicrobial agents. arabjchem.org Research is underway to synthesize novel pyrrolidinone derivatives, such as those linked to a benzoxazole (B165842) moiety, to combat a wide range of pathogenic bacteria. arabjchem.org

The continued exploration of pyrrolidinone derivatives holds great promise for the discovery of new and effective therapeutic agents for a multitude of diseases.

Historical Context of Pyrrolidinone Chemistry in Synthetic Methodologies

The synthesis of the pyrrolidinone ring, also known as a γ-lactam, has a rich history and has evolved significantly over time. nih.gov The development of new synthetic methods has been driven by the increasing importance of pyrrolidinone derivatives in medicinal and materials science. researchgate.net

Historically, one of the most common methods for synthesizing 2-pyrrolidone involved the treatment of aqueous gamma-butyrolactone (B3396035) (GBL) with ammonia (B1221849) at high temperatures and pressures over a solid catalyst. wikipedia.org Another early method involved the partial hydrogenation of succinimide. researchgate.net The condensation of primary amines with GBL has also been a widely used approach for preparing N-substituted pyrrolidin-2-ones. researchgate.net

Over the years, more sophisticated and versatile synthetic strategies have emerged:

Multicomponent Reactions: Eco-friendly multicomponent reactions have been developed for the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov These reactions often involve the condensation of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.gov

Cascade Reactions: Cascade reactions, also known as domino reactions, have provided an efficient pathway for constructing the 5-membered N-heterocyclic ring of pyrrolidine (B122466) derivatives from acyclic precursors. wikipedia.orgrsc.org This approach avoids the reliance on pre-existing cyclic structures like proline. mdpi.com

Enolate Chemistry: The use of lithium enolates of pyrrolidinone derivatives has enabled stereoselective alkylation and other transformations, leading to the synthesis of complex, substituted pyrrolidinones with high precision. researchgate.netresearchgate.net

Visible Light-Promoted Synthesis: A more recent and greener approach involves the use of visible light and a photoredox catalyst to promote intramolecular radical cyclization, yielding pyrrolidinone derivatives under mild conditions. rsc.org

These advancements in synthetic methodologies have not only expanded the diversity of accessible pyrrolidinone structures but have also made their synthesis more efficient and environmentally sustainable.

Structural Elucidation and Stereochemical Considerations Within Pyrrolidinone Frameworks

Stereoselective Synthesis Approaches

Achieving control over the stereochemistry at the C3 position is critical for developing chiral derivatives of 3-(Dimethylamino)pyrrolidin-2-one. Enantiomerically pure compounds are often essential for targeted biological activity. Advanced strategies to achieve this include asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Pyrrolidinone Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, avoiding the use of metal catalysts. Domino reactions, where multiple bonds are formed in a single pot with high stereocontrol, are particularly efficient. An organocatalytic aza-Michael/aldol (B89426) domino reaction represents a plausible strategy for the asymmetric synthesis of a precursor to this compound. nih.govthieme-connect.com

This approach could involve the reaction of an α-ketoamide with an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. The reaction proceeds through an initial aza-Michael addition followed by an intramolecular aldol cyclization to forge the pyrrolidinone ring, creating three contiguous stereocenters with high diastereoselectivity and enantioselectivity. Subsequent functional group transformations would then yield the final target molecule.

Table 1: Illustrative Organocatalytic Synthesis of Substituted Pyrrolidin-2-ones via Domino Reaction nih.govthieme-connect.com This table presents data for the synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones, demonstrating the potential of the methodology.

| Catalyst | Aldehyde Substituent (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Diarylprolinol Silyl Ether | Phenyl | 85 | >20:1 | 96 |

| Diarylprolinol Silyl Ether | 4-Chlorophenyl | 82 | >20:1 | 94 |

| Diarylprolinol Silyl Ether | 2-Naphthyl | 88 | >20:1 | 90 |

| Diarylprolinol Silyl Ether | 2-Thienyl | 75 | >20:1 | 85 |

Chiral Auxiliary Strategies for Enantioselective Production

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a robust and reliable method for asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a sulfinamide, could be employed. sioc-journal.cnacs.org For instance, an N-acyloxazolidinone could undergo a diastereoselective conjugate addition of a nitrogen nucleophile. The steric hindrance of the auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched 3-aminopyrrolidinone precursor.

Another strategy involves the use of N-tert-butanesulfinyl imines as chiral dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with excellent diastereoselectivity. acs.org

Table 2: Diastereoselective Reactions Guided by Chiral Auxiliaries sioc-journal.cnacs.org This table shows representative data for conjugate additions and cycloadditions where a chiral auxiliary controls stereoselectivity.

| Auxiliary Type | Reaction Type | Substrate | Diastereomeric Excess (de, %) / Ratio (dr) |

| Evans Oxazolidinone | Michael Addition | α,β-Unsaturated N-Acyl Oxazolidinone | 98% de |

| N-tert-Butanesulfinyl | [3+2] Cycloaddition | (E)-Crotonaldehyde N-sulfinylimine | >95:5 dr |

| N-tert-Butanesulfinyl | [3+2] Cycloaddition | (E)-Cinnamaldehyde N-sulfinylimine | 90:10 dr |

Multicomponent Reactions Incorporating the Pyrrolidin-2-one Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of polysubstituted pyrrolidinones. researchgate.netresearchgate.net

A notable example is the three-component reaction between primary amines, an alkyl acetoacetate, and maleic anhydride (B1165640). This reaction can be performed under neat (solvent-free) conditions via grinding to afford novel 2-pyrrolidinone (B116388) analogs in good to high yields. researchgate.net Adapting this methodology by selecting appropriate starting materials could provide a direct route to the this compound core structure.

Table 3: Synthesis of 2-Pyrrolidinone Derivatives via a Three-Component Reaction researchgate.net This table illustrates the scope and efficiency of a solvent-free MCR for producing various pyrrolidinones.

| Primary Amine | Alkyl Acetoacetate | Yield (%) | Reaction Time (min) |

| Benzylamine | Methyl Acetoacetate | 94 | 25 |

| 4-Methylaniline | Ethyl Acetoacetate | 90 | 20 |

| 4-Methoxyaniline | Methyl Acetoacetate | 92 | 20 |

| n-Butylamine | Ethyl Acetoacetate | 85 | 25 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical building blocks.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free techniques such as mechanochemistry (ball-milling or grinding) and microwave-assisted synthesis offer significant advantages, including reduced waste, lower energy consumption, and often faster reaction times and higher yields. ekb.egtandfonline.comnih.gov

The multicomponent synthesis of pyrrolidinones has been shown to be highly effective under solvent-free conditions. researchgate.net For example, the reaction of primary amines, alkyl acetoacetates, and maleic anhydride proceeds efficiently at room temperature via grinding, with no catalyst required. researchgate.net Similarly, microwave irradiation has been used to promote MCRs, providing rapid access to complex heterocyclic structures. frontiersin.org

Table 4: Comparison of Reaction Conditions for Pyrrolidinone Synthesis researchgate.net

| Method | Solvent | Catalyst | Time | Yield (%) |

| Conventional | Ethanol | None | 12 h | 45 |

| Conventional | Dichloromethane | None | 9 h | 60 |

| Grinding | None | None | 25 min | 94 |

Organocatalytic and Biocatalytic Pathways

Organocatalysis , as discussed in section 2.1.1, is inherently a green technology. It utilizes small, metal-free organic molecules as catalysts, which are typically less toxic and more stable than traditional metal catalysts. nih.govbeilstein-journals.org These reactions can often be performed under mild conditions, further contributing to their sustainable profile.

Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions (e.g., in water at ambient temperature). For the synthesis of chiral this compound, enzymes such as transaminases (ATAs) or keto reductases (KREDs) could be used. acs.orgacs.org A potential chemoenzymatic route could involve the chemical synthesis of a prochiral precursor, N-protected-3-pyrrolidinone, followed by a highly stereoselective enzymatic transamination or reduction to install the chiral amino group. Kinetic resolution of a racemic 3-aminopyrrolidine (B1265635) derivative using enzymes is another viable biocatalytic strategy. researchgate.net More advanced biocatalytic methods involve the use of engineered enzymes, like cytochrome P450 variants, to perform intramolecular C-H amination, directly forming the chiral pyrrolidine (B122466) ring from an acyclic precursor. nih.govcaltech.edu

Table 5: Biocatalytic Approaches to Chiral Pyrrolidine Derivatives acs.orgacs.orgresearchgate.net This table provides examples of enzymatic transformations to produce enantiopure pyrrolidine building blocks.

| Enzyme Type | Reaction | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| Amine Transaminase (ATA) | Asymmetric Synthesis | N-Boc-3-pyrrolidinone | >80 | >99 (S) |

| Keto Reductase (KRED) | Asymmetric Synthesis | N-Boc-3-pyrrolidinone | >80 | >99 (R) |

| ω-Transaminase | Kinetic Resolution | (rac)-N-Cbz-3-aminopyrrolidine | ~50 | >99 (for remaining enantiomer) |

| P411 (Engineered P450) | Intramolecular C-H Amination | Aliphatic Azide | High | up to 98 |

Flow Chemistry Techniques for Continuous Synthesis of this compound

The paradigm of chemical manufacturing is increasingly shifting from traditional batch processing to continuous flow methodologies, driven by the inherent advantages of enhanced safety, improved efficiency, and greater scalability. gre.ac.ukacs.orgnih.govpolimi.itnih.govresearchgate.net The synthesis of specialized chemical compounds like this compound is a prime candidate for the application of flow chemistry. This approach offers precise control over reaction parameters, leading to higher yields and purity of the final product.

Continuous flow synthesis involves the pumping of reagents through a network of tubes and reactors, where the chemical transformations occur. This method provides superior heat and mass transfer compared to batch reactors, which is particularly beneficial for exothermic or rapid reactions. gre.ac.ukacs.orgpolimi.it For the synthesis of pyrrolidinone structures, various reaction types have been successfully adapted to flow conditions, including electrochemical cyclizations and photochemical alkylation-cyclization cascades. gre.ac.ukacs.orgchemrxiv.org

A potential continuous flow process for the synthesis of this compound could be envisioned through the adaptation of established methods for similar lactam formations. One plausible route would involve the reaction of a suitable glutamic acid derivative with dimethylamine, followed by a cyclization step, all performed in a continuous flow system.

The advantages of employing flow chemistry for the production of this compound are manifold. The enhanced control over reaction temperature and residence time can minimize the formation of by-products, simplifying the purification process. Furthermore, the modular nature of flow chemistry setups allows for the integration of multiple synthetic and purification steps into a single, automated process, significantly reducing manual handling and the potential for error. researchgate.netacs.org

To illustrate the potential reaction conditions and achievable outcomes, the following data tables summarize findings from studies on the continuous flow synthesis of related pyrrolidinone and lactam compounds. These examples provide a benchmark for the development of a dedicated continuous process for this compound.

| Precursor | Reagents | Reaction Type | Residence Time | Temperature | Yield | Reference |

| N-Boc-4-aminobutanoic acid | EDC, HOBt | Amidation/Cyclization | 10 min | 60 °C | >95% | thieme-connect.com |

| Secondary Amides | Triflic anhydride, Silane | Photochemical Alkylation-Cyclization | 20 min | Ambient | High | chemrxiv.org |

| N-substituted 4-aminocarboxylic acid | - | Electrochemical Oxidative Cyclization | Loop Reactor | Ambient | up to 81% | gre.ac.ukacs.org |

| Aryl-ketone | Glycine methyl ester, DIEA | Multi-component reaction | 30 min | 145 °C | High | richmond.edu |

This table presents data from the synthesis of various pyrrolidinone and lactam structures in continuous flow, illustrating the range of conditions and high efficiencies that can be achieved. These methodologies could be adapted for the synthesis of this compound.

| Parameter | Advantage in Flow Synthesis | Scientific Rationale |

| Heat Transfer | Efficient dissipation of heat | High surface-area-to-volume ratio in microreactors prevents hotspots and thermal runaway. polimi.it |

| Mass Transfer | Enhanced mixing of reagents | Short diffusion distances in narrow channels lead to rapid and homogeneous mixing. gre.ac.ukacs.org |

| Safety | Reduced risk of hazardous incidents | Small reaction volumes minimize the potential impact of explosive or toxic releases. |

| Scalability | Straightforward production increase | Scaling up is achieved by running the process for longer or by parallelizing reactor lines. |

| Reproducibility | High consistency between batches | Precise, automated control over reaction parameters ensures consistent product quality. |

This table highlights the key advantages of utilizing continuous flow chemistry for the synthesis of fine chemicals like this compound, with the corresponding scientific principles that underpin these benefits.

While specific research on the continuous flow synthesis of this compound is not yet prevalent in the literature, the extensive body of work on related compounds strongly supports the feasibility and potential benefits of such an approach. The development of a continuous process would represent a significant advancement in the efficient and safe production of this valuable chemical intermediate.

Mechanistic Investigations of Substitution Reactions at the Pyrrolidinone Core

The pyrrolidinone core, particularly at the C3 position, is susceptible to substitution reactions. The presence of the dimethylamino group activates the α-carbon (C3) for both electrophilic and nucleophilic attack, although the latter often requires prior modification.

Research into related 3-aminopyrrolidinone systems has provided insights into potential substitution mechanisms. For instance, the synthesis of 3-substituted pyrrolidinones can be achieved from readily accessible 2,3-diones, though these reactions may necessitate harsh conditions and are often limited to simple oxygen and nitrogen nucleophiles. sci-hub.se A more versatile approach involves the use of 3-amino-α,β-unsaturated γ-lactam derivatives, which can be functionalized at various positions on the lactam core. researchgate.net

Due to the enamine character of this compound, the C4 position is also activated for electrophilic substitution. The nitrogen lone pair can delocalize into the double bond, increasing the electron density at C4 and making it susceptible to attack by electrophiles. This reactivity is analogous to the well-established chemistry of enamines, which are known to react with a variety of electrophiles. wikipedia.orgmasterorganicchemistry.com

Ring-Opening and Ring-Closing Metathesis of Pyrrolidin-2-one Derivatives

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, can be applied to pyrrolidinone derivatives to construct complex cyclic and macrocyclic architectures. While direct ring-opening or ring-closing metathesis (RCM) of this compound itself is not extensively documented, the principles of metathesis can be applied to suitably functionalized derivatives.

For instance, the ring-closing metathesis of acyclic diene precursors is a common strategy for the synthesis of pyrrolidine and pyrrolidinone rings. organic-chemistry.org This approach typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, which are tolerant of a wide range of functional groups. organic-chemistry.orgharvard.edu The synthesis of N-acylpyrroles has been achieved through the RCM of diallylamines, followed by in situ oxidation. organic-chemistry.org

Ring-opening metathesis polymerization (ROMP) of strained cyclic olefins containing a pyrrolidinone moiety can lead to the formation of functionalized polymers. While the ROMP of basic amines can be challenging due to catalyst poisoning, N-protected cyclic alkeneamines have been successfully polymerized. uliege.be The ring-opening metathesis of cyclic allenes has also been described, offering a route to polymers with unique main-chain structures. acs.org

The tandem ring-opening-ring-closing metathesis (RORCM) of cyclic olefins provides a pathway to complex, functionalized heterocyclic systems. researchgate.net Although specific examples involving this compound are scarce, this methodology holds potential for the transformation of appropriately designed derivatives.

Functional Group Interconversions Involving the Dimethylamino Moiety

The dimethylamino group in this compound is a key functional handle that can be transformed into a variety of other groups. As an enamine, the dimethylamino group can be hydrolyzed under acidic conditions to yield the corresponding β-keto lactam, 3-oxopyrrolidin-2-one.

Furthermore, the dimethylamino group can be displaced by other nucleophiles. In a reaction known as transamination, enamines can react with other amines to exchange the amino substituent. This process is particularly useful for the synthesis of enaminones that are not directly accessible. researchgate.net The substitution of the dimethylamino group in enaminones with various nucleophiles, such as amines and hydrazines, is a well-established transformation. arkat-usa.org These reactions typically proceed via an initial substitution of the dimethylamino group, followed by cyclization or other subsequent reactions. arkat-usa.org

Recent advances in the chemistry of N,N-dimethyl enaminones have highlighted their utility as versatile building blocks. The dimethylamino group acts as a good leaving group, facilitating a range of chemical transformations. thieme-connect.comthieme-connect.comresearchgate.net

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| (E)-1-aryl-3-(dimethylamino)-but-2-en-1-ones | Ammonium acetate | (Z)-3-amino-1-aryl-but-2-en-1-ones | Substitution of dimethylamino group | researchgate.net |

| 3-(Dimethylamino)propenoates | Hydrazine derivatives | 4-Substituted 5-hydroxypyrazoles | Substitution and cyclization | arkat-usa.org |

| N,N-Dimethyl enaminones | CuI/PhI(OAc)₂ | α-Keto amides | C=C bond cleavage and functionalization | thieme-connect.com |

Electrophilic and Nucleophilic Reactivity of the Pyrrolidinone System

The pyrrolidinone system in this compound exhibits both electrophilic and nucleophilic character. The carbonyl group of the lactam is electrophilic and can be attacked by nucleophiles, although the lone pair of the adjacent nitrogen atom reduces its reactivity compared to a simple ketone.

The enamine moiety, however, confers significant nucleophilicity to the molecule, particularly at the α-carbon (C4). Enamines are well-known to be highly reactive nucleophiles, capable of reacting with a wide range of electrophiles. wikipedia.orgmasterorganicchemistry.com The nucleophilicity of enamines is generally greater than that of enol ethers. thieme-connect.de Pyrrolidine-derived enamines are known to be particularly reactive. researchgate.net The reactivity of enamines is influenced by the degree of p-character on the nitrogen lone pair, with more planar conformations leading to greater nucleophilicity. wikipedia.org

The reaction of enamines with electrophiles such as alkyl halides (Stork enamine alkylation) and Michael acceptors is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com The initial product of these reactions is an iminium salt, which can be subsequently hydrolyzed to the corresponding α-substituted carbonyl compound. masterorganicchemistry.com

| Enamine Type | Reactivity Trend | Reference(s) |

| Cyclic Ketone Enamines | 5-membered > 8-membered > 6-membered > 7-membered | wikipedia.org |

| Pyrrolidine-derived Enamines | More reactive than other cyclic amine-derived enamines | researchgate.net |

Radical Pathways and Photochemical Reactions of this compound

The pyrrolidinone ring and its substituents can participate in both radical and photochemical reactions, leading to a variety of interesting transformations. While specific studies on this compound are limited, the reactivity of related systems provides valuable insights.

Radical Reactions:

Radical cyclizations are a powerful method for the synthesis of pyrrolidinone derivatives. For example, the tin hydride-mediated cyclization of α-chloro amides derived from serine has been shown to produce pyrrolidinones in good yields. acs.org Copper-catalyzed radical cyclizations of N-allyl-haloamines have also been employed for the synthesis of substituted pyrrolidines. wikipedia.org More recently, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations have been developed for the construction of highly functionalized 2-pyrrolidinones. bohrium.com

The enamine functionality can also participate in radical reactions. While the addition of nucleophilic carbon radicals to electron-rich enamines can be slow due to polarity mismatch, intramolecular radical additions have been successfully employed. acs.org Radical-triggered 1,3-C→C migrations of N-allyl enamines have been achieved under mild, visible-light-mediated conditions. rsc.org

Photochemical Reactions:

Photochemical reactions offer unique pathways for the synthesis and transformation of pyrrolidinone-containing molecules. For instance, the photolysis of α-diazo-N-methoxy-N-methyl (Weinreb) β-ketoamides derived from α-amino acids can lead to the formation of β-lactams via an intramolecular Wolff rearrangement. rsc.orgnih.govchemistryviews.org

The photochemical synthesis of N-substituted 3-hydroxy-2-pyrrolidinones has been achieved through a reductive photocyclization of α-keto ester modified β-amino acids. thieme-connect.comthieme-connect.com Mechanistic studies have shown that the hydrogen atom transferred during the cyclization originates from the methoxy (B1213986) group of the keto ester. thieme-connect.com Photochemical C-H insertion reactions of α-diazocarbonyl compounds also provide a metal-free approach to the synthesis of lactams. d-nb.info

| Reaction Type | Precursor(s) | Product(s) | Key Features | Reference(s) |

| Radical Cyclization | α-Chloro amides | Pyrrolidinones | Tin hydride-mediated | acs.org |

| Radical Cyclization | N-Allyl-haloamines | Substituted pyrrolidines | Copper-catalyzed | wikipedia.org |

| Radical Tandem Cyclization | α-Bromo-N-cinnamylamides and aldehydes | 2-Pyrrolidinone derivatives | NHC-catalyzed | bohrium.com |

| Photochemical Wolff Rearrangement | α-Diazo Weinreb β-ketoamides | β-Lactams | Continuous flow photolysis | rsc.orgnih.govchemistryviews.org |

| Reductive Photocyclization | α-Keto ester modified β-amino acids | N-Substituted 3-hydroxy-2-pyrrolidinones | Novel reaction type | thieme-connect.comthieme-connect.com |

Advanced Spectroscopic and Mechanistic Characterization of 3 Dimethylamino Pyrrolidin 2 One

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of 3-(Dimethylamino)pyrrolidin-2-one. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₆H₁₂N₂O), the expected exact mass can be calculated and compared with the experimentally observed mass, typically with a mass accuracy in the low parts-per-million (ppm) range. This level of precision is critical to differentiate it from other isobaric compounds, which may have the same nominal mass but different elemental formulas.

Furthermore, HRMS coupled with fragmentation techniques, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), provides detailed insights into the molecule's structure. By analyzing the fragmentation pattern, researchers can identify characteristic neutral losses and product ions. For this compound, key fragmentation pathways would likely involve the loss of the dimethylamino group, cleavage of the pyrrolidinone ring, and other characteristic fragmentations that help to piece together the molecular structure. The precise mass measurement of these fragment ions further corroborates the proposed structure and aids in the definitive identification of the compound in complex matrices.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed three-dimensional structure and dynamics of molecules in solution and the solid state.

2D NMR Methods (NOESY, ROESY) for Proximity Relationships

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial proximity of protons within the this compound molecule. These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å. The presence of cross-peaks in a NOESY or ROESY spectrum indicates a close spatial relationship between the corresponding protons. This information is vital for establishing the relative stereochemistry and preferred conformation of the molecule in solution. For instance, correlations between the protons of the dimethylamino group and specific protons on the pyrrolidinone ring can define the orientation of the substituent.

Solid-State NMR for Polymorphic Analysis

In the solid state, molecules can exist in different crystalline forms known as polymorphs, which can exhibit distinct physical and chemical properties. Solid-state NMR (ssNMR) is a key technique for characterizing these different polymorphic forms of this compound. By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, researchers can distinguish between different crystal packing arrangements and conformational polymorphs. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide high-resolution spectra of the solid material, revealing subtle differences in the local environment of each carbon atom in different polymorphs.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. This technique is unparalleled in its ability to unambiguously establish the absolute stereochemistry of chiral centers, which is crucial for understanding the biological activity of enantiomerically pure compounds. Furthermore, the resulting crystal structure reveals detailed information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing arrangement. These packing motifs are fundamental to the solid-state properties of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound. The FTIR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-N stretching vibrations for the tertiary amine and the lactam, as well as various C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, other vibrations, such as those of the non-polar parts of the molecule, may be more intense. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be made. Furthermore, shifts in the positions and changes in the shapes of these vibrational bands can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

For chiral molecules like this compound, which can exist as a pair of enantiomers, chiroptical spectroscopy techniques are essential for assessing enantiomeric purity. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule and can be used to determine the enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) spectroscopy, a related technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is also characteristic of a specific enantiomer and can be used for quantitative analysis of enantiomeric purity. These techniques are critical in fields where the biological activity is specific to one enantiomer.

Computational Chemistry and Theoretical Studies of 3 Dimethylamino Pyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 3-(dimethylamino)pyrrolidin-2-one.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. numberanalytics.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. numberanalytics.com

For the pyrrolidin-2-one scaffold, the electronic landscape is significantly influenced by substituents. The introduction of a dimethylamino group at the 3-position, an electron-donating group (EDG), is expected to raise the energy of the HOMO. nih.gov This effect is due to the lone pair of electrons on the nitrogen atom of the dimethylamino group, which can participate in p-π conjugation, destabilizing the HOMO and making it more available for donation. rsc.org Studies on related conjugated molecules with dimethylamino substituents have shown that this group primarily elevates the HOMO level, leading to a reduction in the HOMO-LUMO gap. nih.gov

A comparative analysis of the FMOs for unsubstituted 2-pyrrolidinone (B116388) and a model 3-aminopyrrolidin-2-one (B1279418) illustrates these principles. DFT calculations on related structures provide insight into these energy levels. For example, studies on various pyrrolidinone derivatives have calculated HOMO and LUMO energies to understand their electronic behavior. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated for Analogous Compounds)

| Compound | Calculation Level | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2-Pyrrolidinone (Monomer) | DFT/B3LYP/6-31G** (Gas Phase) | -7.35 | 2.45 | 9.80 |

| N-Methyl-2-pyrrolidinone | DFT/B3LYP/6-31G(d) | -6.50 | 1.20 | 7.70 |

| 2-(Dimethylamino)naphthalene (Analog) | SCF | -4.83 | -0.63 | 4.20 |

Note: Data presented are for illustrative purposes based on calculations for analogous structures found in the literature. nih.govresearchgate.netsemanticscholar.org The exact values for this compound would require specific calculations.

Transition state (TS) theory and calculations are used to explore the mechanisms of chemical reactions, determining activation energies and identifying the most favorable reaction pathways. For pyrrolidinone derivatives, computational studies have elucidated complex reaction mechanisms.

For instance, a DFT study on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) detailed the energy barriers for each step, including Michael addition, rearrangement, and cyclization. rsc.org The study found that the final cyclization step to form the pyrrolidine (B122466) ring had a low energy barrier of 11.9 kJ mol⁻¹, but was preceded by a tautomerization with a much higher barrier of 178.4 kJ mol⁻¹. rsc.org Water molecules were found to play a crucial role in assisting proton transfer steps, significantly lowering the activation energies. rsc.org For example, a proton transfer with an energy barrier of 199.4 kJ mol⁻¹ was reduced to 84.9 kJ mol⁻¹ with the assistance of one water molecule. rsc.org

Another computational study investigated the hydrogen abstraction reaction of N-methyl-2-pyrrolidinone (NMP) with a chlorine atom, a reaction relevant to atmospheric chemistry. semanticscholar.org The calculations identified multiple possible reaction paths corresponding to the abstraction of different hydrogen atoms. The path involving the abstraction of a hydrogen from the -CH2- group adjacent to the nitrogen had a lower energy barrier (~12.70 kcal/mol) compared to abstraction from other positions. semanticscholar.org

These studies highlight how computational analysis of transition states can pinpoint rate-determining steps and the role of catalysts or solvent molecules in a reaction. For this compound, similar analyses could be applied to understand its synthesis, degradation, or metabolic pathways, identifying the most likely points of reaction and the associated energy costs.

Table 2: Example Activation Energies from a Calculated Reaction Pathway for a Pyrrolidinedione Synthesis

| Reaction Step | Transition State | Calculated Activation Energy (kJ mol⁻¹) | Assisting Species |

|---|---|---|---|

| Nitromethane Addition | TS [Michael Addition] | 21.7 | None |

| Tautomerization | TS [H-transfer] | 197.8 | None |

| Oxygen Migration | TS [Rearrangement] | 142.4 | Water |

| Cyclization | TS [Ring Formation] | 11.9 | Protonated |

Data adapted from a computational study on pyrrolidinedione synthesis. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as solvent. The pyrrolidine ring is not planar and can adopt various puckered conformations, such as envelope or twist forms.

For this compound, the presence of the dimethylamino substituent at a chiral center adds another layer of conformational complexity. MD simulations can explore the accessible conformations of the pyrrolidine ring and the orientation of the substituent. These simulations can also reveal the dynamics of intramolecular hydrogen bonding, if applicable, and how these are affected by the solvent.

Studies on 2-pyrrolidinone have shown that it forms strong hydrogen-bonded dimers in the gas phase and non-polar solvents. researchgate.net MD simulations and DFT calculations have been used to investigate the stability of these dimers and the effect of solvent. In polar solvents like water, the solvent molecules compete for hydrogen bonding sites, which can disrupt the self-association of pyrrolidinone molecules. researchgate.net

The conformational flexibility and solvent interactions are critical for understanding how this compound might fit into a biological receptor site. MD simulations can map the conformational landscape of the molecule in an aqueous environment, which is crucial for subsequent docking studies.

Docking Studies of this compound with Biological Targets (Focus on Molecular Recognition Mechanisms, in vitro models)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein.

While specific docking studies for this compound are not widely published, studies on analogous pyrrolidine derivatives provide a framework for understanding their molecular recognition mechanisms. For example, docking studies have been performed on pyrrolidine-2,5-dione derivatives as potential anti-inflammatory agents targeting cyclooxygenase (COX) enzymes. nih.gov These studies revealed that the compounds could fit into the active site, and their selectivity for COX-2 was attributed to interactions with amino acid residues in a secondary pocket unique to that isoform. nih.gov

In another study, novel pyrrolidin-2-one derivatives were designed and docked against acetylcholinesterase (AChE), a target for Alzheimer's disease. researchgate.net The docking scores indicated a high binding affinity, and subsequent MD simulations confirmed the stability of the ligand-protein complexes. researchgate.net Similarly, pyrrolidine-2,3-dione (B1313883) derivatives have been docked with inducible nitric oxide synthase (iNOS), where hydrogen bonding with cysteine and serine residues, along with van der Waals interactions, were found to stabilize the complex. beilstein-journals.org The most potent compound in this series had a binding affinity of -9.51 kcal/mol. beilstein-journals.org

For this compound, docking into an in vitro target would likely involve:

Hydrogen Bonding: The lactam carbonyl oxygen is a strong hydrogen bond acceptor. The amino group, depending on its protonation state, can act as a hydrogen bond donor.

Hydrophobic Interactions: The pyrrolidine ring and the methyl groups of the dimethylamino substituent can engage in hydrophobic or van der Waals interactions with non-polar residues in the binding pocket.

Electrostatic Interactions: The partial charges on the lactam and amino groups will influence electrostatic interactions with the protein.

The specific interactions and binding affinity would depend on the topology and amino acid composition of the target's binding site.

Table 3: Illustrative Docking Scores of Pyrrolidinone Analogs with In Vitro Biological Targets

| Pyrrolidinone Analog Series | Biological Target | Top Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Pyrrolidine-2,3-diones | iNOS | -9.51 | Cys200, Ser242 |

| Pyrrolidin-2-one derivatives | AChE | -18.59 | Not specified |

| Pyrrolidine-2,5-diones | COX-2 | Not specified | Residues in secondary pocket |

Data compiled from docking studies on various pyrrolidinone derivatives. nih.govresearchgate.netbeilstein-journals.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Pyrrolidinone Analogs

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the property of interest. mdpi.com

QSRR models have been developed for various applications, including the prediction of chromatographic retention times for diverse sets of compounds. researchgate.net For a series of pyrrolidinone analogs, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. This would involve:

Dataset Assembly: A set of pyrrolidinone analogs with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS) or Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the descriptors with the observed reactivity. mdpi.comresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While a specific QSRR model for this compound is not available, studies on related structures demonstrate the utility of this approach. For example, a QSRR study on painkiller drugs used descriptors like the n-octanol-water partition coefficient (log P), molecular surface area, and hydrophilic-lipophilic balance to successfully model their HPLC retention times. nih.gov For a series of 4-amido-pyrrolidinones, QSRR models were used to predict their retention times under different liquid chromatography conditions, achieving a high coefficient of determination (R²) of 0.86. researchgate.net

A QSRR model for pyrrolidinone analogs including this compound would likely identify key descriptors related to its electronic properties (e.g., partial charges on atoms, HOMO/LUMO energies) and steric features (e.g., molecular volume, surface area) as being important for predicting its reactivity.

Applications of 3 Dimethylamino Pyrrolidin 2 One in Chemical Synthesis and Catalysis

Role as a Chiral Ligand or Organocatalyst in Asymmetric Transformations

The pyrrolidine (B122466) scaffold is a well-established "privileged motif" in the field of asymmetric organocatalysis, capable of forming enamine intermediates that can lead to high levels of enantioselectivity in a variety of chemical transformations. Chiral pyrrolidines are central to many powerful organocatalysts.

Despite the prevalence of the pyrrolidine core in organocatalysis, a thorough review of scientific literature reveals a lack of specific studies employing 3-(Dimethylamino)pyrrolidin-2-one as a chiral ligand or a primary organocatalyst in asymmetric transformations. While the structural components suggest potential for such applications, dedicated research to develop and utilize it for this purpose has not been prominently reported. Therefore, there are no established asymmetric transformations where this compound is the catalyst of choice.

Utility as a Building Block in Complex Molecule Synthesis

The most significant application of this compound documented in scientific and patent literature is its use as a chiral intermediate or building block for the construction of more complex, often pharmacologically active, molecules. Its bifunctional nature, containing both a lactam and a tertiary amine, allows for sequential and selective chemical modifications.

Patents have described the use of this compound and its derivatives as intermediates in the synthesis of N-arylheterocycles. These compounds are investigated for their potential as therapeutic agents, such as anorectics for the prevention and treatment of obesity and diabetes google.com. In these synthetic pathways, the pyrrolidine ring serves as a core scaffold onto which other functional groups and aromatic systems are attached to build the final target molecule.

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine Derivatives as Intermediates

| Target Compound Class | Intermediate Role | Therapeutic Area |

|---|---|---|

| N-Arylheterocycles | Core scaffold | Obesity, Diabetes |

| Ureido-substituted Phenylpyrrolidines | Structural precursor | Inflammatory and Autoimmune Diseases |

This table illustrates the types of complex molecules where pyrrolidine derivatives, including structures related to this compound, serve as key intermediates, based on patent literature.

Applications as a Specialty Solvent or Reaction Medium Modifier

There is no information available in the current scientific literature to suggest that this compound is used as a specialty solvent or a reaction medium modifier. While N-methyl-2-pyrrolidone (NMP), a related compound, is a widely used industrial solvent, the specific properties and applications of this compound in this context have not been explored or reported.

Derivatization for Advanced Material Science Applications (e.g., Polymer Precursors)

The potential for derivatizing this compound for applications in material science, such as for the synthesis of novel polymers, has not been documented in the available literature. Research into modifying this specific compound to act as a monomer or a precursor for advanced materials has not been a reported focus of study.

Precursor and Intermediate in the Synthesis of Natural Products and Analogs

The pyrrolidin-2-one (or γ-lactam) ring is a structural subunit present in numerous bioactive natural products. Synthetic approaches to these natural products often rely on building blocks that contain this core structure.

However, there are no specific, documented instances in the reviewed literature of this compound being used as a direct precursor or key intermediate in the total synthesis of a natural product or its analogs. While the broader family of pyrrolidinone derivatives is crucial in this field, the specific utility of this dimethylamino-substituted variant has not been reported in this context.

Biological and Biochemical Research Applications of 3 Dimethylamino Pyrrolidin 2 One Focus on Molecular Mechanisms and in Vitro Studies

Molecular Recognition and Binding Studies with Biomolecules (in vitro investigation of enzyme interactions, protein binding)

There is no specific data available from in vitro studies detailing the molecular recognition and binding interactions of 3-(Dimethylamino)pyrrolidin-2-one with specific enzymes or proteins. Research on related pyrrolidinone derivatives suggests that the heterocyclic ring can serve as a scaffold for compounds with a range of biological activities, but direct evidence of enzyme or protein binding for this compound is not present in the reviewed literature. nih.govmdpi.com

Investigation of Cellular Permeability Mechanisms (in vitro models)

No published studies were found that specifically investigate the cellular permeability of this compound using in vitro models such as Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA). Therefore, no data tables on its apparent permeability (Papp) or efflux ratios can be provided.

Enzyme Inhibition Kinetics and Mechanistic Elucidation (in vitro)

The scientific literature lacks specific in vitro studies on the enzyme inhibition kinetics of this compound. Consequently, there is no information available regarding its potential inhibitory activity against any specific enzymes, nor any data on inhibition constants (Kᵢ) or mechanisms of action (e.g., competitive, non-competitive). While various pyrrolidin-2,5-dione derivatives have been synthesized and evaluated for biological activity, specific kinetic data for this compound is absent. bohrium.com

Interaction with Receptor Systems: Mechanistic Insights from in vitro Assays

There are no specific in vitro assay results available that describe the interaction of this compound with any receptor systems. Binding affinities (Kᵢ, Kd), functional activities (EC₅₀, IC₅₀), or the specific types of receptors it may interact with have not been documented in the public domain.

Role in Cell Signaling Pathways: Mechanistic Elucidation using Cellular Models (in vitro)

No research detailing the role of this compound in modulating cell signaling pathways through in vitro cellular models has been found. Studies on other polysubstituted 1,5-dihydro-2H-pyrrol-2-ones have shown various pharmacological activities, but specific mechanistic elucidation for this compound is not available. nih.gov There is no information on its effects on specific signaling cascades, protein phosphorylation, or gene expression in cellular models.

Environmental and Sustainable Aspects of 3 Dimethylamino Pyrrolidin 2 One Research

Biodegradation Pathways and Metabolite Identification in Environmental Systems

The biodegradation of a chemical compound is crucial for determining its persistence and potential for accumulation in the environment. While specific studies on the biodegradation of 3-(Dimethylamino)pyrrolidin-2-one are not extensively documented in current literature, its structural features—a lactam (cyclic amide) ring and a tertiary amine group—suggest potential metabolic pathways based on known microbial degradation mechanisms for related compounds.

The pyrrolidone ring structure is found in both natural and synthetic compounds. Some microorganisms are capable of degrading lactam rings. For instance, the biodegradation of polyamide 4, which is synthesized from 2-pyrrolidone, has been demonstrated in various environments, including soil and activated sludge. researchgate.net The initial step in the degradation of such structures often involves enzymatic hydrolysis of the amide bond by an amidase or lactamase, which would open the ring. In the case of this compound, this would hypothetically yield 4-amino-3-(dimethylamino)butanoic acid.

The dimethylamino group represents another potential site for microbial attack. The biodegradation of tertiary amines can be initiated by N-dealkylation, a process often catalyzed by monooxygenase enzymes, such as cytochrome P450. cdnsciencepub.com This would sequentially remove the methyl groups, forming 3-(methylamino)pyrrolidin-2-one (B15270870) and subsequently 3-aminopyrrolidin-2-one (B1279418), releasing formaldehyde (B43269) at each step. It has been noted that N-alkylation can have a strong influence on the biodegradability of nonaromatic N-heterocycles. d-nb.info

Based on these precedents, two plausible initial degradation pathways can be proposed:

Ring-Opening Pathway: Hydrolytic cleavage of the lactam ring to form an open-chain amino acid derivative.

N-Dealkylation Pathway: Stepwise removal of methyl groups from the tertiary amine.

These pathways could occur sequentially or concurrently, leading to a variety of intermediate metabolites. Complete mineralization would involve the further breakdown of these initial metabolites into carbon dioxide, water, and inorganic nitrogen. The identification of specific microbial strains, such as those from the Mycobacterium or Pseudomonas genera known to degrade cyclic amines, and the analysis of metabolites through techniques like LC-MS would be essential to confirm these hypothetical pathways. cdnsciencepub.comjetir.org

Table 1: Hypothetical Biodegradation Metabolites of this compound

| Potential Metabolite | Hypothesized Formation Pathway |

|---|---|

| 4-Amino-3-(dimethylamino)butanoic acid | Lactam ring hydrolysis via amidase activity. |

| 3-(Methylamino)pyrrolidin-2-one | First-step N-demethylation via monooxygenase. |

| 3-Aminopyrrolidin-2-one | Second-step N-demethylation via monooxygenase. |

| Formaldehyde | By-product of N-demethylation. |

Aquatic and Soil Ecotoxicity Studies in Model Organisms

Ecotoxicity data is vital for assessing the potential risk a chemical poses to environmental organisms. For this compound, specific comprehensive ecotoxicity studies are limited. However, data from related cyclic amines and tertiary amines can provide an initial assessment of its potential environmental impact. The aquatic toxicity of amines is often linked to factors like the hydrophobicity of carbon chains and the basicity of the amine group. oecd.org

Studies on a range of amines and alkanolamines have shown that many hydrophilic amines exhibit low toxicity, with half-maximal effective concentration (EC50) values often exceeding 100 mg/L for organisms like the bacterium Aliivibrio fischeri, the vascular plant Spirodela polyrhiza, and the invertebrate Daphnia magna. rsc.org Such compounds are generally classified as harmless or practically harmless. rsc.org However, the toxicity can increase with lipophilicity. rsc.org A literature review of various amines reported acute LC50 concentrations for invertebrates ranging from 10 to 250 mg/L. unit.no The pyrrolidone structure itself is present in some low-toxicity compounds, and research on certain ionic liquids suggests that non-aromatic rings like pyrrolidine (B122466) may be less toxic than aromatic heterocyclic structures.

The tertiary amine functional group is a key feature for consideration. While many tertiary amines are readily biodegradable, they can still exhibit aquatic toxicity. oecd.org The table below summarizes ecotoxicity data for several compounds structurally related to this compound, illustrating the range of toxicities observed for similar structures.

Table 2: Ecotoxicity Data for Compounds Structurally Related to this compound

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Pyrrolidine | River Water | Max Concentration Detected | 0.009 | unit.no |

| Piperidine (PIPA) | Daphnia magna (Water flea) | LC50 | 10 - 250 | unit.no |

| Piperidine (PIPA) | Vibrio fischeri (Bacteria) | LC50 | 13 | unit.no |

| Monoethanolamine (MEA) | Vibrio fischeri (Bacteria) | LC50 | 6 | unit.no |

| N,N-Dimethylethanolamine (DMEA) | Fish | LC50 (96h) | 147 | oecd.org |

| N,N-Dimethylethanolamine (DMEA) | Daphnia magna (Water flea) | EC50 (48h) | 99 | oecd.org |

Note: This table presents data for related compounds to provide context. Specific testing on this compound is required for an accurate risk assessment.

Given its structure, which includes a polar lactam group and a tertiary amine, this compound is likely to be water-soluble and exhibit a toxicity profile influenced by both moieties. Direct testing on standard model organisms such as daphnids, algae, and fish is necessary to establish definitive EC50/LC50 values and properly classify its environmental hazard.

Green Chemistry Metrics and Sustainability Assessment for its Production and Use

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org Evaluating the "greenness" of a synthesis relies on quantitative metrics that assess efficiency and environmental impact. Key metrics include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor). jetir.orgmdpi.com

Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. Lower PMI values indicate a more sustainable process. mdpi.com

E-Factor: The ratio of the mass of waste generated to the mass of the product. It highlights the wastefulness of a process.

A specific, optimized industrial synthesis for this compound is not publicly detailed, but a plausible laboratory synthesis can be derived from related procedures, for example, starting from itaconic acid. mdpi.com A hypothetical synthesis could involve the reaction of a suitable pyrrolidin-2-one precursor with a dimethylaminating agent.

A sustainability assessment of such a process would involve:

Solvent Selection: Favoring greener solvents (e.g., water, ethanol, or recyclable ethers like 2-MeTHF) over hazardous ones (e.g., chlorinated solvents).

Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste and improve atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible.

Waste Reduction: Minimizing by-products and developing processes for recycling solvents and catalysts.

Table 3: Hypothetical Green Chemistry Assessment for a Synthesis of this compound

| Green Metric | Assessment Focus | Potential for Improvement |

|---|---|---|

| Atom Economy | Efficiency of the core chemical transformations. | Favor addition reactions over substitutions that generate leaving groups. |

| Process Mass Intensity (PMI) | Overall material efficiency, including solvents and workup. | Reduce solvent volumes, recycle solvents, minimize aqueous workups. |

| E-Factor | Total waste generated per kg of product. | Improve reaction yields and selectivity to reduce by-products. |

| Solvent/Catalyst Choice | Environmental impact of auxiliary substances. | Replace hazardous solvents and stoichiometric reagents with greener, catalytic alternatives. |

A thorough green chemistry evaluation would require a detailed, step-by-step process analysis, but this framework highlights the key areas for sustainable process design and optimization. digitellinc.comethernet.edu.et

Lifecycle Assessment Considerations in Chemical Manufacturing

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal ("cradle-to-grave"). acsgcipr.org For a chemical intermediate like this compound, a "cradle-to-gate" assessment is often performed, covering all processes up to the point where the chemical leaves the factory gate. epa.gov

Conducting an LCA for the manufacture of this compound would involve four main phases as defined by ISO 14040:

Goal and Scope Definition: The goal would be to quantify the environmental impact of producing 1 kg of the compound. The scope would define the system boundaries (e.g., from raw material extraction to final purification), the impact categories to be assessed (e.g., global warming potential, water depletion, ecotoxicity), and the functional unit. acsgcipr.org

Life Cycle Inventory (LCI): This phase involves compiling all inputs and outputs for each process step within the system boundary. This includes quantifying all raw materials, energy (electricity, steam), water, and ancillary chemicals used, as well as all emissions to air, water, and soil, and all waste generated. epa.gov The lack of detailed life cycle inventory data for many complex chemical intermediates is a significant challenge in the pharmaceutical and fine chemical industries. researchgate.net

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. For example, greenhouse gas emissions are converted into a Global Warming Potential (GWP) score (in kg CO2-eq), and energy use is assessed via Cumulative Energy Demand (CED). epa.gov This phase identifies the "hotspots" in the manufacturing process—the steps or materials contributing most significantly to the environmental burden. acsgcipr.org

Table 4: Key Considerations for a Lifecycle Assessment of this compound Manufacturing

| LCA Phase | Key Considerations for this compound |

|---|---|

| Goal and Scope | Define system boundary (cradle-to-gate), functional unit (1 kg product), and impact categories (GWP, water use, ecotoxicity potential). |

| Inventory (LCI) | Quantify raw materials (e.g., itaconic acid derivatives, aminating agents), solvents, catalysts, energy for heating/cooling/distillation, and waste streams. |

| Impact (LCIA) | Calculate impact scores using established methods (e.g., TRACI, ReCiPe). Identify hotspots, likely to be solvent use, energy-intensive steps (distillation), and synthesis of complex starting materials. |

| Interpretation | Compare the LCA results against benchmarks for similar fine chemicals. Identify key drivers of environmental impact and propose targeted improvements for a greener process. |

The application of LCA provides a holistic view of the environmental performance of a chemical's production, moving beyond simple metrics like yield to encompass the full range of resource consumption and emissions. rsc.org

Future Research Directions and Emerging Paradigms for 3 Dimethylamino Pyrrolidin 2 One

Development of Novel and Economically Viable Synthetic Routes

The development of new and cost-effective methods for synthesizing 3-(Dimethylamino)pyrrolidin-2-one and its derivatives is a primary area of future research. Current synthetic strategies often involve multiple steps, which can be inefficient and expensive.

Future work will likely focus on:

Catalyst-free and Solvent-free Reactions: Exploring multicomponent reactions (MCRs) under microwave irradiation or other green chemistry conditions to simplify synthesis, reduce waste, and improve yields. researchgate.netnih.gov

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of chiral derivatives, which is crucial for pharmaceutical applications. nih.govgoogle.com This includes the use of chiral catalysts and starting materials derived from natural sources like proline. nih.gov

Novel Cyclization Methods: Investigating new reagents and conditions for the cyclization of precursor molecules to form the pyrrolidinone ring, such as using polyphosphate ester (PPE). tandfonline.com

| Synthetic Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Microwave-Assisted Multicomponent Reactions | Solvent-free, rapid synthesis | Reduced reaction times, higher yields, environmentally friendly | researchgate.net |

| Stereoselective Synthesis from Chiral Precursors | Use of starting materials like (S)-prolinol | Production of enantiomerically pure compounds for pharmaceutical use | nih.gov |

| Dehydrative Cyclization | Use of reagents like polyphosphate ester (PPE) | Cost-effective and synthetically useful for N-substituted pyrrolidin-2-ones | tandfonline.com |

Exploration of Uncharted Reactivity Profiles and Novel Transformations

Understanding the full range of chemical reactions that this compound can undergo is essential for unlocking its potential. Future research will likely explore its reactivity in greater detail.

Key areas of investigation include:

Domino Reactions: Utilizing the compound in domino or cascade reactions to construct complex molecular architectures in a single step. rsc.org

Catalytic Activity: Investigating the potential of the compound and its derivatives to act as organocatalysts in various chemical transformations.

Reactions at the Dimethylamino Group: Exploring novel transformations involving the dimethylamino group, such as quaternization or oxidation, to create new functional molecules.

Integration into Advanced Materials Science and Engineering Applications

The unique structure of this compound suggests its potential use in the development of advanced materials.

Future research could focus on:

Polymer Synthesis: Incorporating the pyrrolidinone moiety into polymers to create materials with novel properties, such as thermo-responsiveness. researchgate.net For instance, polymers containing N-[3-(dimethylamino)propyl]methacrylamide exhibit a lower critical solution temperature (LCST), a property valuable in smart materials. researchgate.net

Organic Electronics: Exploring its use in the synthesis of organic light-emitting diode (OLED) materials or other electronic components. bldpharm.com

Nanomaterials: Investigating its role in the formation and stabilization of nanoparticles for various applications.

High-Throughput Screening for Novel Mechanistic Insights in Chemical Biology

High-throughput screening (HTS) techniques offer a powerful approach to rapidly assess the biological activity of this compound and its derivatives against a wide range of biological targets. nih.gov

Future research directions include:

Identification of New Biological Targets: Employing HTS to screen compound libraries against various enzymes, receptors, and other proteins to identify novel biological activities. nih.gov For example, a pyrrolidine-2,3-dione (B1313883) scaffold was identified as a potential inhibitor of P. aeruginosa PBP3 through HTS. nih.gov

Structure-Activity Relationship (SAR) Studies: Using HTS data to build comprehensive SAR models that can guide the design of more potent and selective compounds.

Mechanism of Action Studies: Utilizing HTS to elucidate the mechanisms by which these compounds exert their biological effects.

| Screening Target | Identified Scaffold | Potential Application | References |

|---|---|---|---|

| P. aeruginosa PBP3 | Pyrrolidine-2,3-dione | Development of new antibiotics against multidrug-resistant bacteria | nih.gov |

Interdisciplinary Research Incorporating Computational and Analytical Chemistry Advances

The integration of computational and advanced analytical techniques will be crucial for accelerating research on this compound.

Future interdisciplinary approaches will likely involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict the reactivity, stability, and electronic properties of the compound and its derivatives. acs.orgresearchgate.net This can help in designing new synthetic routes and understanding reaction mechanisms.

Advanced Spectroscopic and Crystallographic Analysis: Employing techniques like 2D NMR, mass spectrometry, and X-ray crystallography to precisely determine the structure and stereochemistry of new derivatives. google.compdbj.org

In Silico Screening: Utilizing molecular docking and other in silico methods to predict the binding affinity of these compounds to biological targets, thereby prioritizing candidates for experimental testing. ekb.egnih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in synthetic chemistry, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Dimethylamino)pyrrolidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives typically involves cyclization of γ-lactam precursors or functionalization of existing pyrrolidinone scaffolds. For example, steric hindrance introduced by bulky substituents (e.g., dimethylamino groups) may require controlled temperatures (50–80°C) and inert atmospheres to minimize side reactions . Chromatographic techniques (e.g., HPLC, TLC) are critical for monitoring reaction progress and purity assessment . Optimization can include adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., palladium for cross-coupling reactions) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group placement?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to identify proton environments and carbon hybridization, particularly focusing on the dimethylamino group (δ ~2.2–2.8 ppm for N–CH₃ protons) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms lactam carbonyl stretches (~1700–1750 cm⁻¹) . X-ray crystallography may resolve steric effects if single crystals are obtainable .

Q. What are the key reactivity patterns of pyrrolidin-2-one derivatives under nucleophilic or electrophilic conditions?

- Methodological Answer : The lactam carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents), while the dimethylamino group can act as a weak base or participate in hydrogen bonding . Electrophilic substitution at the pyrrolidinone ring is sterically hindered by the dimethylamino group, favoring C-5 or C-4 positions for functionalization . Reductive amination or alkylation protocols may modify the dimethylamino moiety .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence reaction pathways in catalytic asymmetric synthesis?

- Methodological Answer : The dimethylamino group introduces steric bulk, which can slow reaction kinetics but enhance enantioselectivity in asymmetric catalysis (e.g., using chiral phosphine ligands) . Computational modeling (DFT calculations) can predict transition-state geometries and regioselectivity, guiding catalyst design . Experimental validation via kinetic isotope effects (KIE) or Hammett plots quantifies electronic contributions .

Q. What strategies are effective for incorporating this compound into polymer matrices for advanced material applications?

- Methodological Answer : Grafting pyrrolidinone derivatives onto polymers (e.g., poly(ether ketone cardo)) via lactamization or amine coupling improves thermal stability and ion conductivity . For example, reacting the lactam carbonyl with aminopropyl side chains under reflux in aprotic solvents (e.g., NMP) achieves covalent bonding. Characterize grafting efficiency using FT-IR (amide bond formation) and TGA for thermal degradation profiles .

Q. How can contradictions in biological activity data for pyrrolidin-2-one derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using positive controls (e.g., known enzyme inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) . Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., dimethylamino vs. hydroxyl groups) .

Q. What computational approaches are recommended for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models to correlate logP values (calculated via ChemAxon or Schrödinger) with membrane permeability . Molecular dynamics (MD) simulations assess solvation free energy and blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, focusing on CYP450 interactions with the dimethylamino group .

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed journals, PubChem, and EPA DSSTox for data integrity.